molecular formula C14H16O B3032513 1-Butoxynaphthalene CAS No. 20900-19-0

1-Butoxynaphthalene

Cat. No.: B3032513
CAS No.: 20900-19-0
M. Wt: 200.28 g/mol
InChI Key: RBITXBWPKRSPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxynaphthalene is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-Butoxynaphthalene has been utilized in the synthesis of novel compounds through reactions such as the Friedel-Crafts reaction. For instance, Z. Qian (2015) synthesized 4,4'-(Phenylmethylene)bis(this compound) and 5,12-Dibutoxy benzo[j]fluoranthene using this compound, exploring its potential in forming new chemical structures (Qian, 2015).

Materials Science and Engineering

In the field of materials science, this compound derivatives have been studied for their unique properties. For example, M. Funahashi and J. Hanna (1998) investigated the carrier transport properties of a liquid-crystalline photoconductor, 2-(4-octylphenyl)–6-n-butoxynaphthalene, revealing its potential in electronics and photonics applications (Funahashi & Hanna, 1998).

Photochemistry and Solar Chemical Synthesis

This compound has also been involved in photochemical studies. M. Oelgemöller et al. (2006) explored the dye-sensitized photooxygenations of 1,5-dihydroxynaphthalene using solar irradiation, demonstrating its potential in green photochemistry and the synthesis of fine chemicals with sunlight (Oelgemöller et al., 2006).

Chemical Synthesis

This compound derivatives have been studied for their role in the synthesis of complex organic compounds. J. S. Swenton et al. (1984) discussed synthetic approaches to prepare 6-deoxyanthracyclinones, employing 1,4,5-trimethoxynaphthalene and other derivatives in their methodology (Swenton et al., 1984).

Molecular Duplexes and Donor-Acceptor Interactions

In organic chemistry, the behavior of this compound derivatives in molecular duplexes has been a subject of study. Qi-Zhong Zhou et al. (2003) examined zipper-shaped artificial duplexes driven by multiple donor-acceptor interactions involving electron-rich 1,5-dioxynaphthalene, demonstrating significant cooperativity in these interactions (Zhou et al., 2003).

Spectroscopic Characterization

Characterization of this compound derivatives using vibrational spectroscopy and DFT calculations has been conducted to understand their molecular structure and interactions. M. Kandasamy et al. (2015) reported a study on 1,5-dimethoxynaphthalene, a related compound, highlighting the importance of such analyses in understanding the properties of these molecules (Kandasamy et al., 2015).

Mechanism of Action

Target of Action

1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .

Mode of Action

The synthesis of this compound involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce this compound . This reaction is facilitated by a phase-transfer catalyst and sonication .

Biochemical Pathways

Its primary role is in the food industry as a flavoring agent .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .

Result of Action

The primary result of the action of this compound is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.

Action Environment

The action of this compound, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .

Future Directions

The SN2 reaction of 2-naphthol with 1-iodobutane to produce 2-butoxynaphthalene has been utilized in undergraduate organic laboratory courses . This reaction provides students with experience in synthetic mechanisms and allows for the production of a solid product that can be easily isolated and analyzed . Future research could explore the use of different electrophiles or nucleophiles, or investigate the application of this reaction in the synthesis of other organic compounds .

Properties

IUPAC Name

1-butoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBITXBWPKRSPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532852
Record name 1-Butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20900-19-0
Record name 1-Butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Butoxynaphthalene
Reactant of Route 3
Reactant of Route 3
1-Butoxynaphthalene
Reactant of Route 4
Reactant of Route 4
1-Butoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Butoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Butoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.